5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one
Overview
Description
5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one is a chemical compound that belongs to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyethylamine and 2-hydroxybenzaldehyde.
Condensation Reaction: The first step involves a condensation reaction between 2-methoxyethylamine and 2-hydroxybenzaldehyde to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of an acid catalyst to form the isoquinolinone core.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydroisoquinolinone derivative.
Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Dihydroisoquinolinone derivatives.
Substitution Products: Isoquinolinone derivatives with various functional groups.
Scientific Research Applications
5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and isoquinolinone core play a crucial role in its biological activity. The compound may inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-hydroxyisoquinolin-1(2H)-one: Lacks the methoxyethyl group.
2-(2-methoxyethyl)isoquinolin-1(2H)-one: Lacks the hydroxyl group.
5-methoxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one: Contains an additional methoxy group.
Uniqueness
5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one is unique due to the presence of both the hydroxyl and methoxyethyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
5-hydroxy-2-(2-methoxyethyl)isoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-8-7-13-6-5-9-10(12(13)15)3-2-4-11(9)14/h2-6,14H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBLSHPGHMIEFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC2=C(C1=O)C=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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